molecular formula C11H6F3NO2 B181862 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile CAS No. 179184-61-3

4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile

Cat. No.: B181862
CAS No.: 179184-61-3
M. Wt: 241.17 g/mol
InChI Key: AWPZUKQSQVGPHX-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of fluorinated β-diketones emerged prominently in the late 20th century, driven by the demand for thermally stable ligands and bioactive intermediates. 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile was first reported in the early 2000s as part of efforts to optimize trifluoromethyl-containing building blocks for medicinal chemistry. Key milestones include:

Year Development Source
2000 Initial synthesis via Claisen condensation of trifluoroacetyl derivatives
2015 Optimization of cyanide substitution methods for benzonitrile derivatives
2021 Application in luminescent europium complexes for material science

The compound’s development parallels advancements in fluorination techniques, particularly the use of Selectfluor™ for difluorination and Ag(O₂CCF₂SO₂F) for trifluoromethylation.

Classification and Nomenclature

The compound belongs to the β-diketone family, with systematic naming based on IUPAC guidelines:

  • IUPAC Name : this compound
  • Synonyms :
    • 4,4,4-Trifluoro-1-(4-cyanophenyl)butane-1,3-dione
    • 4-(Trifluoroacetylacetonyl)benzonitrile
  • Molecular Formula : C₁₁H₆F₃NO₂
  • SMILES : N#CC1=CC=C(C(=O)CC(=O)C(F)(F)F)C=C1
  • Structural Features :
    • Aromatic ring (benzonitrile) with electron-withdrawing nitrile group.
    • β-Diketone backbone with a trifluoromethyl group enhancing electrophilicity[

Properties

IUPAC Name

4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)10(17)5-9(16)8-3-1-7(6-15)2-4-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPZUKQSQVGPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179184-61-3
Record name 4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile
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Preparation Methods

The synthesis of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with 4,4,4-trifluoro-3-oxobutanoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with active site residues, while the benzonitrile moiety can participate in π-π interactions with aromatic amino acids . These interactions contribute to the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar compounds to 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile include:

Biological Activity

4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H8F3N1O2\text{C}_{13}\text{H}_{8}\text{F}_{3}\text{N}_{1}\text{O}_{2}

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities. Notably, it has shown promise in the following areas:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : It may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance, its action as a COX inhibitor suggests that it may reduce the production of pro-inflammatory mediators such as prostaglandins. Additionally, its structural features allow for potential interactions with cellular receptors involved in apoptosis and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition leading to reduced inflammation
AnticancerInduction of apoptosis in specific cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found to be effective against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties highlighted that the compound significantly reduced inflammatory markers in vitro. This was achieved through the inhibition of COX enzymes, which play a crucial role in the synthesis of inflammatory mediators.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer effects revealed that treatment with this compound led to increased apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis rates post-treatment.

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